molecular formula C12H9F3 B11893650 1-Methyl-8-(trifluoromethyl)naphthalene

1-Methyl-8-(trifluoromethyl)naphthalene

Cat. No.: B11893650
M. Wt: 210.19 g/mol
InChI Key: IHEHGVBEXCDBKL-UHFFFAOYSA-N
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Description

1-Methyl-8-(trifluoromethyl)naphthalene ( 1261734-17-1) is a specialized naphthalene derivative of significant interest in advanced chemical research and development. Its molecular formula is C12H9F3, with a molecular weight of 210.190 g/mol . This compound serves as a high-value building block and intermediate in organic synthesis, particularly in the creation of more complex molecular architectures. Compounds featuring a naphthalene ring system substituted with expressive trifluoromethyl groups are increasingly recognized as highly sensitive molecular probes for studying substituent effects in aromatic systems . The presence of the strongly electron-withdrawing trifluoromethyl group adjacent to an electron-donating methyl group on the naphthalene scaffold creates a unique electronic environment. This makes derivatives like this compound valuable for fundamental research in physical organic chemistry, where they can be used to investigate electronic interactions and energy stabilization through parameters like Substituent Effect Stabilization Energy (SESE) . Potential research applications extend to materials science, where it could be explored as a precursor for functional organic materials, and in medicinal chemistry as a synthetic intermediate for novel bioactive molecules. This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F3

Molecular Weight

210.19 g/mol

IUPAC Name

1-methyl-8-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H9F3/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13,14)15/h2-7H,1H3

InChI Key

IHEHGVBEXCDBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methyl 8 Trifluoromethyl Naphthalene

Direct Functionalization Strategies for Naphthalene (B1677914) Rings

Direct functionalization of a naphthalene ring that already contains one of the desired substituents is a common approach. In the context of 1-methyl-8-(trifluoromethyl)naphthalene, this would involve either the trifluoromethylation of 1-methylnaphthalene (B46632) or the methylation of 1-(trifluoromethyl)naphthalene. The former is often more practical due to the directing effects of the methyl group and the availability of the starting material.

Electrophilic Trifluoromethylation Techniques

Electrophilic trifluoromethylation reagents have emerged as powerful tools for the direct introduction of the trifluoromethyl group onto aromatic rings. wikipedia.org These reagents, often hypervalent iodine compounds, function as a source of an electrophilic "CF3+" equivalent. For the synthesis of this compound, 1-methylnaphthalene would be subjected to an electrophilic trifluoromethylating agent. The inherent electronic properties of the naphthalene ring and the directing effect of the methyl group would influence the regioselectivity of this reaction. While the methyl group is an ortho-, para-director, the C8 (peri) position can also be susceptible to electrophilic attack due to steric and electronic factors within the naphthalene system.

Commonly used electrophilic trifluoromethylating reagents include S-(trifluoromethyl)diarylsulfonium salts and hypervalent iodine reagents like Togni's and Umemoto's reagents. wikipedia.org The reaction would typically be carried out in the presence of a Lewis or Brønsted acid to enhance the electrophilicity of the trifluoromethylating agent.

Table 1: Examples of Electrophilic Trifluoromethylating Reagents

Reagent TypeSpecific Example
Hypervalent IodineTogni's Reagent II
Hypervalent IodineUmemoto's Reagent
Sulfonium SaltS-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate

Metal-Catalyzed Coupling Reactions for Carbon-Trifluoromethyl Bond Formation

Metal-catalyzed cross-coupling reactions provide a versatile method for the formation of carbon-trifluoromethyl bonds. nih.gov This approach would typically involve a pre-functionalized naphthalene derivative, such as 1-methyl-8-halonaphthalene (e.g., iodo- or bromonaphthalene), which would then be coupled with a trifluoromethyl source in the presence of a transition metal catalyst, most commonly copper or palladium. nih.govrsc.org

The general reaction involves the oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with a trifluoromethylating agent and subsequent reductive elimination to yield the desired product. A variety of trifluoromethyl sources can be used, including organometallic reagents like (CF3)Si(CH3)3 (Ruppert-Prakash reagent) or simple salts like CuCF3.

Table 2: Comparison of Metal Catalysts for Trifluoromethylation

Metal CatalystTypical LigandsCommon Trifluoromethyl SourceAdvantages
Palladium(0)Phosphines (e.g., Xantphos)(CF3)Si(CH3)3High functional group tolerance, well-defined catalytic cycles.
Copper(I)Phenanthroline, Pyridine derivativesCuCF3 (in situ or pre-formed)Cost-effective, effective for electron-rich and electron-poor arenes.

Carbon-Hydrogen Activation and Trifluoromethylation of Naphthalene Scaffolds

A more recent and highly sought-after strategy is the direct C-H activation and trifluoromethylation of the naphthalene core. acs.orgacs.org This methodology avoids the need for pre-functionalization of the starting material, making it a more atom-economical approach. In this scenario, a catalyst, typically a transition metal complex, would selectively cleave a C-H bond at the C8 position of 1-methylnaphthalene and facilitate the introduction of the trifluoromethyl group.

These reactions often employ a directing group to achieve high regioselectivity. epa.gov While the methyl group itself is not a strong directing group for peri-C-H activation, the development of new catalytic systems is expanding the scope of non-directed C-H functionalization. Ruthenium, rhodium, and palladium are common metals used in these transformations. cdc.gov The trifluoromethyl source can be an electrophilic reagent or a radical precursor.

De Novo Construction of the this compound Core

An alternative to functionalizing a pre-existing naphthalene ring is to construct the entire bicyclic system with the desired substituents already in place or introduced during the ring-forming process.

Cascade and Annulation Reactions in Naphthalene Synthesis

Cascade or domino reactions offer an efficient way to build complex molecular architectures in a single synthetic operation. nih.govrsc.orgrsc.orgnih.gov For the synthesis of this compound, a cascade reaction could be designed where appropriately substituted precursors undergo a series of intramolecular reactions to form the naphthalene core. For instance, a suitably designed acyclic precursor containing all the necessary carbon atoms and the methyl and trifluoromethyl groups (or their precursors) could be induced to cyclize and aromatize to the desired product.

Annulation reactions, where a new ring is fused onto an existing one, are also a powerful tool. One could envision the annulation of a benzene (B151609) ring containing a trifluoromethyl group with a precursor that would form the second ring bearing the methyl group.

Cycloaddition Approaches for Aromatic Ring Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental in the construction of six-membered rings and can be adapted for the synthesis of substituted naphthalenes. researchgate.netcdc.gov A potential strategy for this compound could involve the [4+2] cycloaddition of a suitably substituted diene and dienophile. For example, a diene incorporating the methyl group could react with a dienophile containing the trifluoromethyl group, followed by an aromatization step to yield the naphthalene skeleton.

The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile, which would be a critical consideration in the design of the precursors for this specific target.

Multicomponent Reactions Incorporating Trifluoromethylated Precursors

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. anr.fr This approach is highly valued for its synthetic efficiency and atom economy. While direct MCRs for the synthesis of this compound are not extensively documented, the strategy of incorporating trifluoromethylated precursors into MCRs to build other complex heterocyclic and aromatic systems is well-established.

This principle can be conceptually extended to naphthalene synthesis. For instance, MCRs are used to generate functional π-systems and various heterocyclic phosphonates where a trifluoromethylated component is one of the key starting materials. researchgate.net A notable example is the use of trifluoromethyl-substituted building blocks in annulation reactions to create complex heterocyclic structures. acs.org One such reaction involves a silver-catalyzed [3+2] annulation using CF3-imidoyl sulfoxonium ylides as a C2 synthon to produce CF3-substituted pyrroles. acs.org These methodologies highlight the feasibility of using reactive trifluoromethylated intermediates in complex, one-pot transformations.

Furthermore, a versatile three-component reaction catalyzed by ruthenium has been developed for the modular synthesis of multifunctional naphthalenes from simple naphthalenes, olefins, and alkyl bromides. rsc.org Although this specific example demonstrates post-synthetic functionalization rather than the de novo construction of the core, it showcases the potential of multicomponent strategies to efficiently build complexity on a naphthalene scaffold. rsc.org The development of a true MCR for this compound would likely involve the strategic design of a reaction that combines a trifluoromethylated building block, a component to form the naphthalene core, and a methyl group source in a single, convergent process.

Derivatization and Transformation of Related Naphthalene Precursors

When direct synthesis is challenging, the derivatization of existing naphthalene cores provides a viable alternative. This involves the sequential and regioselective introduction of the required functional groups onto a simpler naphthalene precursor.

Regioselective Introduction of Methyl and Trifluoromethyl Groups

Achieving the specific 1,8-substitution pattern on a naphthalene ring requires precise control over regioselectivity. The functionalization of C-H bonds has become a primary strategy for this purpose, often relying on directing groups to guide a catalyst to a specific position. anr.frnih.gov

For functionalization at the C8 (peri) position, a directing group at the C1 position is crucial. Carbonyl groups, for example, have been successfully employed as directing groups in palladium-catalyzed reactions to achieve C8-halogenation. researchgate.net Research has also demonstrated the C8-methylation of 1-naphthaldehydes. researchgate.net This suggests a plausible strategy for the synthesis of this compound could involve:

Starting with a 1-substituted naphthalene bearing a suitable directing group (e.g., a carbonyl or amide).

Performing a directed C-H trifluoromethylation at the C8 position. The development of methods for regioselective C-H trifluoromethylation of aromatic compounds is an active area of research. nih.gov

Transforming the C1 directing group into a methyl group, or replacing it entirely.

The table below summarizes relevant palladium-catalyzed C-H functionalization reactions on 1-naphthaldehydes, which could be adapted for the introduction of a trifluoromethyl group at the C8 position.

Reagent/CatalystAdditivePosition FunctionalizedProduct Type
Pd(OAc)₂NoneC8Halogenation
Pd(OAc)₂Amine IntermediateC2Halogenation

This table illustrates the principle of directing group-mediated regioselectivity in naphthalene functionalization, based on data from related halogenation reactions. researchgate.net

Following the introduction of the C8-trifluoromethyl group, the C1-methyl group could be installed. If the directing group at C1 was a naphthaldehyde, it could potentially be reduced to a methyl group. Alternatively, if the initial substrate was 8-(trifluoromethyl)-1-naphthoic acid, it could undergo transformations to install the methyl group.

Post-Synthetic Modifications on Substituted Naphthalenes

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on an already-assembled molecular scaffold. exlibrisgroup.com This strategy is invaluable for introducing functionalities that might not be compatible with the initial reaction conditions used to form the core structure. exlibrisgroup.com

In the context of this compound, PSM could be applied in several ways. A readily available disubstituted naphthalene, such as 1,8-naphthalenedicarboxylic acid or its derivatives, could serve as a starting point. acs.org One of the carboxylic acid groups could be selectively converted into a trifluoromethyl group, while the other is transformed into a methyl group.

Another powerful PSM approach is late-stage C-H functionalization. rsc.org A pre-functionalized naphthalene, for instance, 1-methylnaphthalene, could undergo a directed C-H trifluoromethylation at the C8 position. The steric and electronic influence of the existing methyl group would play a critical role in the regioselectivity of this step. Similarly, starting with 1-(trifluoromethyl)naphthalene, a subsequent C-H methylation at the C8 position could be envisioned. The development of transition metal-catalyzed C-H activation reactions has significantly expanded the toolbox for such modifications, allowing for the introduction of various functional groups with high selectivity. nih.govresearchgate.net

Elucidating the Chemical Reactivity and Reaction Mechanisms of 1 Methyl 8 Trifluoromethyl Naphthalene

Electrophilic Reaction Pathways and Regioselectivity

Electrophilic aromatic substitution (EAS) on naphthalene (B1677914) derivatives is a well-established process, generally favoring substitution at the 1-position (α-position) over the 2-position (β-position). This preference is attributed to the formation of a more stable carbocation intermediate (arenium ion) during the α-attack, which can be stabilized by resonance structures that keep one of the six-membered rings fully aromatic. youtube.comwordpress.comlibretexts.org

In 1-methyl-8-(trifluoromethyl)naphthalene, the regioselectivity of EAS is dictated by the combined electronic and steric effects of both substituents.

Methyl Group (-CH₃): As an activating group, the methyl substituent at C-1 directs incoming electrophiles to the ortho (C-2) and para (C-4) positions, enhancing the electron density at these sites through inductive and hyperconjugation effects. libretexts.org

Trifluoromethyl Group (-CF₃): This group is strongly deactivating due to its powerful electron-withdrawing inductive effect (-I). It significantly reduces the electron density of the entire naphthalene system, but particularly the ring to which it is attached (the C5-C8 ring), making it less susceptible to electrophilic attack. semanticscholar.org

Peri-Interaction: The close proximity of the methyl and trifluoromethyl groups at the C-1 and C-8 positions creates significant steric hindrance. This crowding discourages attack at adjacent positions, namely C-2 and C-7. nih.gov

Considering these factors, electrophilic attack is predicted to occur preferentially on the ring containing the activating methyl group. The directing influence of the methyl group favors the C-2 and C-4 positions. However, the C-2 position is sterically hindered by the adjacent trifluoromethyl group. Therefore, the most probable site for electrophilic substitution is the C-4 position . This position benefits from the activating effect of the methyl group while being relatively free from the steric bulk of the peri-substituents and the strong deactivating effect concentrated on the other ring.

For instance, in the nitration of naphthalene, a high regioselectivity for the 1-nitro product is typically observed. scitepress.orgyoutube.com For substituted naphthalenes, the outcome is a balance of these directing and steric influences. stackexchange.comresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionActivating/Deactivating InfluenceSteric HindrancePredicted Outcome
C-2 Activated by C1-CH₃High (from C8-CF₃)Disfavored
C-3 Moderately activated by C1-CH₃LowPossible, but less favored than C-4
C-4 Activated by C1-CH₃ (para)LowMajor Product
C-5 Deactivated by C8-CF₃ (para)LowDisfavored
C-6 Deactivated by C8-CF₃ (meta)LowDisfavored
C-7 Deactivated by C8-CF₃ (ortho)High (from C8-CF₃)Highly Disfavored

Nucleophilic Reaction Pathways and Site Selectivity

Nucleophilic aromatic substitution (SₙAr) typically requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.commasterorganicchemistry.comlibretexts.org

The parent compound, this compound, lacks a suitable leaving group and is therefore generally unreactive towards traditional SₙAr reactions. However, the presence of the powerful electron-withdrawing trifluoromethyl group makes the naphthalene ring system electron-deficient and thus, in principle, susceptible to nucleophilic attack if a leaving group were present. libretexts.org

If a halogen, for example, were introduced at the C-4 position, the molecule would become a viable substrate for SₙAr. The trifluoromethyl group at C-8 would activate the ring towards nucleophilic attack and, along with the methyl group, influence the site selectivity. Electron-withdrawing groups direct incoming nucleophiles to the ortho and para positions relative to themselves. libretexts.org In a hypothetical 4-halo-1-methyl-8-(trifluoromethyl)naphthalene, the CF₃ group at C-8 is para to the C-5 position and ortho to the C-7 position, activating these sites. The attack would likely occur on the ring bearing the deactivating group, which can better stabilize the resulting negative charge.

Recent advances have shown that even unactivated fluoroarenes can undergo nucleophilic substitution via photoredox catalysis, which proceeds through a radical cation intermediate. nih.gov This suggests a potential, albeit non-traditional, pathway for the functionalization of a fluorinated version of the title compound.

Directed Metalation and Deprotonation Studies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent. semanticscholar.org While the methyl group is not a classic DMG, the trifluoromethyl group can act as a moderate director. semanticscholar.org

In this compound, several protons are potentially acidic enough for deprotonation:

Benzylic protons on the C-1 methyl group.

Aromatic protons on the naphthalene core.

The strong -I effect of the CF₃ group increases the acidity of adjacent C-H bonds. Research on the metalation of 2-(trifluoromethyl)naphthalene (B1313535) shows that deprotonation can occur at either the C-1 or C-3 position, depending on the reaction conditions. researchgate.net For 1-substituted naphthalenes, there is often a competition between deprotonation at the ortho C-2 position and the peri C-8 position. researchgate.net

In the case of this compound, the C-8 position is substituted. The CF₃ group at C-8 significantly acidifies the C-7 proton. The methyl group at C-1 sterically hinders the C-2 position. Therefore, directed deprotonation is most likely to occur at the C-7 position , influenced by the acidity enhancement from the adjacent CF₃ group. Deprotonation of the methyl group itself is also a competing possibility.

Ortho-Lithiation and Lithium-Halogen Exchange Strategies

Ortho-Lithiation: As discussed, direct deprotonation (ortho-lithiation) would likely target the C-7 position due to the electronic influence of the CF₃ group. The choice of the organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and additives like TMEDA can significantly influence the outcome and selectivity of the reaction. nih.govacs.org

Lithium-Halogen Exchange: A more reliable and often faster method for generating a specific organolithium species is the lithium-halogen exchange reaction. harvard.edu This strategy requires a halogenated precursor, for instance, a bromo- or iodo-substituted derivative of this compound. The exchange reaction is an equilibrium process that favors the formation of the more stable organolithium species. harvard.edu For example, reacting a hypothetical 7-bromo-1-methyl-8-(trifluoromethyl)naphthalene with an alkyllithium reagent (like t-BuLi) at low temperature would be expected to cleanly generate the 7-lithio intermediate, which could then be trapped with various electrophiles. The rate of exchange typically follows the trend I > Br > Cl. harvard.edu

Influence of Substituents on Metalation Preferences

The regiochemical outcome of metalation is a delicate balance of electronic and steric factors imparted by the substituents.

Table 2: Influence of Substituents on Metalation of this compound
SubstituentPositionElectronic EffectSteric EffectLikely Metalation Site(s) Directed/Influenced
-CH₃ C-1Weakly activating (ortho, para-directing for EAS)Hinders C-2 and C-8 (peri) positionsC-2 (ortho), C-1 (benzylic)
-CF₃ C-8Strongly deactivating; increases acidity of nearby C-H bondsHinders C-7 and C-1 (peri) positionsC-7 (ortho)

The CF₃ group's ability to stabilize an adjacent carbanion through its inductive effect makes the C-7 proton the most likely candidate for direct deprotonation by a strong base. However, the formation of a benzylic anion at the C-1 methyl group is also a plausible pathway. The choice of base and reaction conditions would be critical in selectively favoring one pathway over the other.

Radical Processes and Electron Transfer Reactions

The trifluoromethyl group is a key player in radical reactions. The generation of a trifluoromethyl radical (•CF₃) is a common strategy for the C-H trifluoromethylation of arenes. princeton.edursc.org Alternatively, the title compound itself can react with other radical species.

In a typical radical process, an electrophilic radical will preferentially attack the most electron-rich region of a molecule. princeton.edu In this compound, the ring containing the electron-donating methyl group (C1-C4) is significantly more electron-rich than the ring bearing the electron-withdrawing trifluoromethyl group (C5-C8). Therefore, radical attack is expected to occur on the C1-C4 ring, likely at the least sterically hindered positions, C-3 or C-4.

Electron transfer (ET) reactions offer another pathway. The naphthalene system can be oxidized to a radical cation. This process can be initiated by chemical oxidants or via photoredox catalysis. acs.orgrsc.org The subsequent reaction of this radical cation with a nucleophile or another radical would determine the final product. The stability and charge distribution of the radical cation intermediate would govern the regioselectivity of such a reaction.

Mechanistic Investigations of Pericyclic Reactions

Pericyclic reactions, such as cycloadditions and electrocyclic reactions, are concerted processes governed by the rules of orbital symmetry. acs.org The electronic nature of the substituents on the π-system plays a crucial role in the feasibility and outcome of these reactions.

The electron-withdrawing nature of the trifluoromethyl group makes the this compound π-system relatively electron-poor. This property makes it a suitable dienophile in a [4+2] Diels-Alder cycloaddition reaction with an electron-rich diene.

In a hypothetical Diels-Alder reaction, the diene would likely add across one of the double bonds of the naphthalene core. The reaction would favor the more electron-deficient ring, which is the one bearing the CF₃ group. The most probable sites of reaction would be the C5-C6 or C6-C7 bonds. The regioselectivity would be determined by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the naphthalene). The stereoselectivity would likely follow the endo rule, where the substituents of the diene are oriented towards the π-system of the dienophile in the transition state. The significant steric bulk of the peri-substituents would also heavily influence the facial selectivity of the diene's approach.

Oxidation-Reduction Chemistry of Trifluoromethylated Naphthalenes

Oxidation of the Naphthalene Core

The oxidation of naphthalenes can proceed through various mechanisms, often initiated by the removal of an electron from the π-system to form a radical cation. The stability and subsequent reactions of this intermediate are dictated by the substituents on the naphthalene ring.

In the case of 1-methylnaphthalene (B46632), the methyl group is an electron-donating group, which generally makes the aromatic ring more susceptible to oxidation compared to unsubstituted naphthalene. Studies on the oxidation of 1-methylnaphthalene have shown that the reaction can be initiated by agents such as hydroxyl radicals, leading to a variety of oxygenated products. nih.gov The reaction can proceed via two main pathways: attack at the aromatic ring or hydrogen abstraction from the methyl group. rsc.org

Research on the oxidation of 1-methylnaphthalene in the presence of environmentally persistent free radicals (EPFRs), which can generate hydroxyl radicals, has identified several key products. nih.gov These findings provide insight into the potential oxidation products of this compound, assuming the reaction is not completely hindered by the trifluoromethyl group.

Table 1: Major Oxidation Products of 1-Methylnaphthalene

Product NameChemical FormulaRole/Significance
1,4-NaphthoquinoneC₁₀H₆O₂A common oxidation product of naphthalenes.
1-NaphthaldehydeC₁₁H₈OFormed from the oxidation of the methyl group.
(hydroxymethyl)naphthalene isomersC₁₁H₁₀OPrimary oxidation products from methyl group attack.
4-hydroxy-4-methylnaphthalen-1-oneC₁₁H₁₀O₂A product of ring oxidation and rearrangement.

This table is based on the oxidation products identified in studies of 1-methylnaphthalene. nih.gov

For this compound, the presence of the strongly electron-withdrawing -CF3 group at the 8-position would be expected to make the naphthalene ring more electron-deficient and therefore more difficult to oxidize compared to 1-methylnaphthalene. This deactivating effect would likely increase the oxidation potential of the molecule. The initial oxidation would still likely form a radical cation, but its stability and subsequent reaction pathways would be influenced by the -CF3 group.

Reduction of the Naphthalene Core

The reduction of aromatic compounds involves the addition of electrons to their π-system. The presence of electron-withdrawing groups facilitates this process by lowering the energy of the lowest unoccupied molecular orbital (LUMO). Consequently, trifluoromethylated naphthalenes are expected to be more easily reduced than their non-fluorinated counterparts.

Studies on trifluoromethylated perylene (B46583) and naphthalene imides have demonstrated that trifluoromethylation makes the one-electron reduction potentials substantially more positive. researchgate.net This indicates that less energy is required to add an electron to the molecule. For this compound, the -CF3 group would significantly lower the reduction potential of the naphthalene ring system. The initial step would be the formation of a radical anion. The stability of this radical anion would be enhanced by the electron-withdrawing nature of the -CF3 group.

The electrochemical reduction of trifluoromethyl aromatic compounds can lead to the cleavage of a C-F bond, forming a difluoro radical intermediate. sciengine.com This suggests that under certain reductive conditions, this compound could potentially undergo defluorination reactions.

Electrochemical Properties: A Comparative Outlook

While specific redox potentials for this compound are not documented, we can infer its likely behavior by comparing the known values of related compounds. The oxidation potential of naphthalene itself is approximately +1.4 V (vs. Fc+/0 in CH2Cl2). researchgate.net The presence of a methyl group, being electron-donating, would be expected to lower this oxidation potential slightly. Conversely, the strongly electron-withdrawing trifluoromethyl group would increase the oxidation potential, making it more difficult to oxidize than both naphthalene and 1-methylnaphthalene.

Regarding reduction, the trifluoromethyl group's influence is significant. While the reduction of simple aromatic hydrocarbons occurs at very negative potentials, the presence of a -CF3 group makes the molecule significantly easier to reduce. researchgate.net This is a general trend observed for trifluoromethyl-containing aromatic compounds. sciengine.com

Comprehensive Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the determination of the molecular structure of organic compounds in solution. For 1-methyl-8-(trifluoromethyl)naphthalene, a combination of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR, supplemented by multidimensional techniques, provides a complete picture of its covalent framework.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

The ¹H and ¹³C NMR spectra provide fundamental information about the number and connectivity of hydrogen and carbon atoms in a molecule. In this compound, the aromatic protons and carbons will exhibit characteristic chemical shifts influenced by the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the six aromatic protons. The methyl protons will appear as a singlet, likely in the range of 2.5-3.0 ppm. The aromatic protons will resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their exact shifts and coupling patterns determined by their position relative to the two substituents.

The ¹³C NMR spectrum will display signals for all 12 carbon atoms of the molecule: the methyl carbon, the trifluoromethyl carbon, and the ten naphthalene (B1677914) carbons. The methyl carbon signal is expected in the aliphatic region (around 20 ppm), while the aromatic carbons will appear between 120 and 140 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The peri-substitution pattern and the electronic effects of the substituents will lead to a unique set of chemical shifts for the naphthalene carbons, allowing for their complete assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known substituent effects on naphthalene systems. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1-CH₃2.7-3.0 (s)20-25
8-CF₃-120-130 (q, ¹JCF ≈ 270-280 Hz)
C-1-130-135
C-27.3-7.5 (d)125-128
C-37.4-7.6 (t)126-129
C-47.8-8.0 (d)128-131
C-57.9-8.1 (d)127-130
C-67.5-7.7 (t)125-128
C-77.6-7.8 (d)124-127
C-8-122-126 (q, ²JCF ≈ 30-35 Hz)
C-4a-132-135
C-8a-131-134

s = singlet, d = doublet, t = triplet, q = quartet

Fluorine (¹⁹F) NMR for Probing Electronic Environments

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine nucleus, making it an invaluable tool for studying fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal, typically in the range of -60 to -70 ppm relative to a standard like CFCl₃, is highly indicative of the electronic effects exerted by the naphthalene ring and the neighboring methyl group. acs.orgrsc.org Subtle changes in the molecular geometry and electronic distribution due to the peri-interaction can be sensitively probed by the ¹⁹F chemical shift. nih.gov

Multidimensional NMR Techniques for Complex Structures

To unambiguously assign all proton and carbon signals, especially for the complex aromatic region, multidimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY: This experiment reveals proton-proton couplings, helping to trace the connectivity of the aromatic protons around the naphthalene rings.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons.

Vibrational (Infrared and Raman) Spectroscopy for Functional Group Identification

The Infrared (IR) spectrum of this compound will be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations of the naphthalene ring will give rise to a series of bands between 1400 and 1600 cm⁻¹. The C-H bending vibrations will be observed in the fingerprint region (below 1400 cm⁻¹). Most significantly, the strong electron-withdrawing nature of the trifluoromethyl group will result in intense C-F stretching bands, typically found in the region of 1100-1300 cm⁻¹. mdpi.comnih.gov

The Raman spectrum will complement the IR data. Aromatic ring breathing modes are often strong in the Raman spectrum, providing a characteristic fingerprint for the naphthalene core. The symmetric C-F stretching vibrations may also be Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (CH₃)2850 - 3000IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
C-F Stretch (CF₃)1100 - 1300 (strong)IR
C-H Bending700 - 900IR

Electronic Absorption and Emission (UV-Vis, Fluorescence) Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and are particularly useful for studying aromatic systems.

The UV-Vis absorption spectrum of this compound is expected to be similar to that of other naphthalene derivatives, showing characteristic absorption bands corresponding to π-π* transitions. mdpi.com The spectrum of 1-methylnaphthalene (B46632), for instance, exhibits absorption maxima around 281 nm. aatbio.com The presence of the trifluoromethyl group may cause a slight shift in the absorption bands due to its electronic influence.

Fluorescence spectroscopy provides information about the emission properties of the molecule after electronic excitation. Naphthalene and its derivatives are known to be fluorescent. omlc.org For example, 1-methylnaphthalene has an emission peak at approximately 339 nm when excited at 281 nm. aatbio.com The fluorescence spectrum of this compound is expected to show a similar emission profile, although the quantum yield and lifetime may be affected by the heavy atom effect of the fluorine atoms and potential changes in molecular rigidity due to the peri-interaction.

Table 3: Expected Electronic Spectroscopic Data for this compound

Parameter Expected Value Reference Compound Citation
Absorption Maximum (λ_abs)~280-290 nm1-Methylnaphthalene aatbio.com
Emission Maximum (λ_em)~330-350 nm1-Methylnaphthalene aatbio.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₂H₉F₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) corresponding to its exact mass. The presence of the trifluoromethyl group makes the isotopic pattern distinctive.

Electron ionization mass spectrometry (EI-MS) would lead to fragmentation of the molecule. The fragmentation pattern would likely involve the loss of a fluorine atom ([M-F]⁺), the entire trifluoromethyl group ([M-CF₃]⁺), or a methyl radical ([M-CH₃]⁺). The stability of the naphthalene ring system would result in a prominent molecular ion peak. nist.govfoodb.ca

Table 4: Expected Mass Spectrometry Data for this compound

Ion m/z (Nominal) Description
[C₁₂H₉F₃]⁺222Molecular Ion (M⁺)
[C₁₂H₉F₂]⁺203Loss of a Fluorine atom ([M-F]⁺)
[C₁₁H₉]⁺153Loss of the Trifluoromethyl group ([M-CF₃]⁺)
[C₁₁H₆F₃]⁺207Loss of the Methyl radical ([M-CH₃]⁺)

X-ray Diffraction Crystallography for Solid-State Molecular Conformation

As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its solid-state molecular conformation, including precise bond lengths, bond angles, and crystal packing information, is not available.

For comparison and to provide insight into the potential structural characteristics of this compound, data from related peri-substituted naphthalene derivatives are often considered. For instance, studies on 1,8-disubstituted naphthalenes reveal how different functional groups affect the molecular geometry. In structures like 1,8-bis(hydroxymethyl)naphthalene, significant steric strain results in the deviation of exterior angles at the C1, C8, and C9 positions from the ideal 120°. nih.gov The naphthalene core itself can also exhibit a slight deviation from planarity. nih.gov

In other sterically crowded peri-substituted naphthalenes, such as those containing phosphine (B1218219) and chalcogen groups, an increase in the bulk of the substituents leads to greater distortion of the naphthalene ring. nih.gov The analysis of these structures often focuses on parameters like the torsion angles of the naphthalene ring, the displacement of the peri-atoms, and the splay angle between the substituents. nih.gov

The Cambridge Structural Database (CSDC) is a critical resource for crystallographic data. cam.ac.uk A search of the CSDC did not yield an entry for this compound, which would be the definitive source for its crystal structure. The database contains numerous examples of other substituted naphthalenes, which serve to illustrate the general principles of their solid-state structures. cam.ac.ukacs.org

Without experimental X-ray diffraction data for this compound, any discussion of its solid-state conformation remains speculative and would be based on theoretical modeling and comparison with structurally analogous compounds.

Theoretical and Computational Chemistry Approaches to 1 Methyl 8 Trifluoromethyl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are pivotal in elucidating the electronic structure and energetic properties of 1-methyl-8-(trifluoromethyl)naphthalene. These computational methods provide insights into the molecule's behavior at the atomic and molecular levels, which are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of naphthalene (B1677914), DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully applied to study their electronic properties. researchgate.netnih.gov This level of theory has been shown to accurately reproduce experimental structural parameters for similar aromatic compounds. researchgate.net The optimization process minimizes the total energy of the molecule, providing a detailed picture of bond lengths, bond angles, and dihedral angles. In the case of this compound, DFT calculations would reveal the steric and electronic interactions between the peri-positioned methyl and trifluoromethyl groups, which can cause distortions in the naphthalene ring. researchgate.netnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key parameter that reflects the molecule's kinetic stability and its electronic excitation properties. acs.org For naphthalene and its derivatives, DFT and Hartree-Fock methods have been used to calculate these energies. samipubco.com A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org

Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic signatures, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. nih.gov Each vibrational mode corresponds to a specific movement of atoms, and the calculated frequencies can be assigned to the peaks observed in the experimental spectra. nih.gov Similarly, UV-Vis absorption spectra can be predicted using time-dependent DFT (TD-DFT) methods, which calculate the electronic transition energies and oscillator strengths. researchgate.net These theoretical spectra can aid in the interpretation and assignment of experimental spectroscopic data for this compound.

Computational Studies of Reaction Pathways and Transition States

Computational methods are invaluable for investigating the mechanisms of chemical reactions, including identifying reaction pathways and characterizing transition states. For compounds like 1-methylnaphthalene (B46632), reaction pathway analysis has been conducted to understand its behavior under various conditions, such as those relevant to combustion. researchgate.net These studies can map out the potential energy surface of a reaction, identifying the most likely routes from reactants to products.

The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to proceed. Computational tools can be used to locate and characterize the geometry and energy of transition states. researchgate.net For a molecule like this compound, computational studies could explore, for example, the pathways of its oxidation or its involvement in cycloaddition reactions. acs.orgresearchgate.net Understanding these pathways and the associated energy barriers is crucial for predicting reaction outcomes and designing new synthetic routes.

Quantitative Analysis of Substituent Effects

The influence of substituents on the reactivity and properties of a molecule can be quantified using computational approaches. This is particularly relevant for understanding the interplay between the methyl and trifluoromethyl groups in this compound.

Electronic Parameter Derivation (e.g., Hammett, Taft)

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. ustc.edu.cnwikipedia.org It relates reaction rates and equilibrium constants to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect (both inductive and resonance) of a particular substituent.

While Hammett constants are empirically derived, computational methods can be used to calculate related parameters that provide insight into substituent effects. For example, the Substituent Effect Stabilization Energy (SESE) can be calculated using DFT. researchgate.netnih.gov This theoretical value has been shown to correlate well with empirical Hammett constants. nih.gov For the trifluoromethyl group, the para-substituent constant (σp) is +0.54 and the meta-substituent constant (σm) is +0.43, indicating its strong electron-withdrawing nature. wikipedia.org In contrast, the methyl group has a σp of -0.170 and a σm of -0.069, signifying its electron-donating character. wikipedia.org

The Taft equation is an extension of the Hammett equation that separates the inductive and resonance effects of substituents. Computational analysis can help to dissect these individual contributions for the methyl and trifluoromethyl groups in the unique peri-positioning on the naphthalene scaffold.

Steric Parameter Quantization

Key steric parameters include:

Naphthalene Ring Torsion: The deviation of the naphthalene skeleton from a flat plane. This is often described by dihedral angles between different planes within the naphthalene ring system.

Peri-Atom Displacement: The out-of-plane displacement of the substituents at the 1 and 8 positions.

Splay Angle: The angle formed between the C1-substituent and C8-substituent bonds, which indicates how the substituents are pushed apart due to steric repulsion. nih.gov

Systematic studies on a series of 1,8-disubstituted naphthalenes have shown a correlation between the bulkiness of the peri-substituents and the degree of naphthalene ring distortion. mdpi.com For instance, X-ray crystallography on 1,8-bis(bromomethyl)naphthalene (B51720) revealed a significant vertical distortion, disturbing the coplanarity of the naphthalene ring. mdpi.com In the case of this compound, the repulsive forces between the methyl and trifluoromethyl groups would be expected to cause substantial distortion.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these steric parameters. By calculating the minimum energy conformation of the molecule, these geometric parameters can be precisely determined.

Table 1: Representative Calculated Steric Parameters for Analogous peri-Substituted Naphthalenes

CompoundSubstituent 1Substituent 2Naphthalene Ring Distortion (degrees)Peri-Substituent Splay Angle (degrees)Reference
1,8-Dimethylnaphthalene-CH₃-CH₃4.5115.2 mdpi.com
1,8-Bis(bromomethyl)naphthalene-CH₂Br-CH₂Br11.0Not Reported mdpi.com
1,8-Bis(dibromomethyl)naphthalene-CHBr₂-CHBr₂8.3Not Reported mdpi.com

This table presents data for analogous compounds to illustrate the concept of steric parameter quantization. The values for this compound would require a specific computational study.

Molecular Modeling for Intermolecular Interactions

Molecular modeling is a powerful tool for investigating the non-covalent interactions that govern how this compound interacts with itself and with other molecules. These interactions are crucial in determining the material properties of the compound in the solid state and its behavior in solution.

Computational studies on trifluoromethylated aromatic compounds have shown that the -CF₃ group significantly influences intermolecular interactions. researchgate.netrsc.org The strong electron-withdrawing nature of the trifluoromethyl group can lead to enhanced π-π stacking interactions compared to their non-fluorinated or methylated counterparts. researchgate.net This is attributed to a combination of increased molecular quadrupole moments and dispersion forces. researchgate.net

Molecular modeling techniques such as Møller-Plesset perturbation theory (MP2) and dispersion-corrected DFT methods are employed to probe these interactions. researchgate.net For this compound, modeling would likely reveal a complex interplay of forces:

π-π Stacking: The interaction between the electron-rich naphthalene cores of adjacent molecules. The trifluoromethyl group can modulate the electron density of the aromatic system, influencing the strength and geometry of these interactions.

C-H···F Interactions: Weak hydrogen bonds can form between the methyl hydrogens and the fluorine atoms of the trifluoromethyl group on a neighboring molecule. The role of such interactions in crystal packing has been noted for other trifluoromethylated benzanilides. rsc.org

Theoretical investigations on related systems have highlighted the importance of these weak interactions in directing crystal packing and influencing conformational flexibility. rsc.org For example, in trifluoromethylated benzanilides, C(sp²)–H⋯F–C(sp³) hydrogen bonds play a pivotal role in the crystal structure. rsc.org Similar interactions could be anticipated for this compound, contributing to its supramolecular architecture.

Diverse Applications in Advanced Materials and Chemical Sciences

Role as Versatile Synthetic Intermediates in Complex Organic Synthesiswikipedia.orgrsc.org

The presence of two different functional groups on the naphthalene (B1677914) ring system allows 1-methyl-8-(trifluoromethyl)naphthalene to serve as a highly adaptable intermediate in the synthesis of more complex molecules. The methyl group can be readily functionalized through oxidation or halogenation, while the trifluoromethyl group profoundly influences the electronic nature of the naphthalene core, affecting the regioselectivity of further chemical transformations. Synthetic strategies often leverage such substituted naphthalenes to construct elaborate molecular architectures. nih.govmdpi.com

Precursors for Polycyclic Aromatic Compoundsresearchgate.net

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. wikipedia.orgepa.gov Naphthalene itself is the simplest PAH. wikipedia.orgepa.gov Substituted naphthalenes like this compound are foundational units for creating larger, more complex PAHs. nih.gov Synthetic methods such as electrophilic cyclization of arylalkynes or palladium-catalyzed intramolecular arylation can be used to build additional rings onto the existing naphthalene framework. nih.govacs.org The methyl and trifluoromethyl groups on the starting naphthalene can direct the position of these new rings and influence the electronic and photophysical properties of the resulting extended π-system. acs.org For instance, the functionalization of small heterocyclic molecules is a recognized strategy for building large, heteroatom-doped polycyclic systems. acs.org

Building Blocks for Functionalized Heterocyclic Systemsresearchgate.net

The naphthalene skeleton of this compound can act as a scaffold for the construction of novel heterocyclic compounds. rsc.orgnih.gov Heterocycles are critical components in many biologically active molecules. nih.govacs.org The synthesis of naphthalene-heterocycle hybrids has been shown to produce compounds with significant antitumor and anti-inflammatory properties. rsc.orgnih.gov In a molecule like this compound, the methyl group can be chemically modified—for example, through oxidation to a carboxylic acid or conversion to a leaving group—to facilitate the formation of a new, fused heterocyclic ring. mdpi.com Concurrently, the trifluoromethyl group, known for its metabolic stability and ability to enhance binding affinity, remains as a key substituent on the final hybrid molecule, potentially boosting its biological efficacy. acs.orgmdpi.com Methodologies like silver-catalyzed annulation reactions have been developed to synthesize trifluoromethyl-substituted pyrroles from naphthalene-containing substrates. acs.org

Tailoring Properties in Polymer and Material Scienceacs.org

The introduction of fluorine-containing groups is a powerful strategy in polymer science for creating materials with enhanced performance characteristics. The trifluoromethyl group, in particular, is used to modify polymers to achieve desirable thermal, optical, and dielectric properties. rsc.org

Incorporation into Fluorinated Polynaphthalimides and Related Polymersmdpi.com

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and favorable dielectric properties. rsc.org These polymers are often synthesized from aromatic diamines and dianhydrides. While direct incorporation of this compound is not a standard procedure, its derivatives could serve as valuable monomers. For instance, a diamine monomer like 2,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene (B13953574) has been used to create novel fluorinated polyamides, demonstrating the utility of trifluoromethylated naphthalene structures in polymer synthesis. researchgate.net The bulky trifluoromethyl groups help to disrupt polymer chain packing, which can increase solubility and modify other physical properties. researchgate.net Similarly, poly-peri-naphthalene, a material with a one-dimensional graphite-like structure, has been synthesized from naphthalene-based precursors, highlighting the role of such molecules in creating advanced materials. rsc.org

Modulating Thermal, Optical, and Dielectric Properties through Trifluoromethylationmdpi.com

The incorporation of trifluoromethyl (-CF3) groups into a polymer backbone has profound and predictable effects on the material's properties. The high electronegativity of fluorine makes the -CF3 group strongly electron-withdrawing, which can significantly alter the electronic and physical characteristics of the polymer. mdpi.comrsc.org

Key Effects of Trifluoromethylation on Polymer Properties:

PropertyEffect of -CF3 GroupScientific RationaleCitation
Thermal Stability Often increasedThe carbon-fluorine bond (bond energy ~450 kJ/mol) is significantly stronger than the carbon-hydrogen bond (~410 kJ/mol), leading to higher decomposition temperatures. rsc.orgmsstate.edu
Optical Properties Improved transparency, lower cutoff wavelengthsBulky -CF3 groups disrupt the close packing of polymer chains, which can reduce intermolecular charge transfer and lead to lighter color and higher optical clarity. rsc.org
Dielectric Constant ReducedThe introduction of fluorine lowers the polarizability of the polymer and can increase the fractional free volume, both of which contribute to a lower dielectric constant. rsc.orgresearchgate.net
Solubility IncreasedThe disruption of regular chain packing by the bulky fluorinated groups often leads to improved solubility in common organic solvents. researchgate.netrsc.org
Energy Levels (HOMO/LUMO) Lowered HOMO energy levelThe strong electron-withdrawing nature of the -CF3 group lowers the energy of the Highest Occupied Molecular Orbital (HOMO), which is beneficial in applications like organic solar cells. rsc.org

Research comparing polymers with a methyl (-CH3) group to those with a trifluoromethyl (-CF3) group shows that the fluorinated version has a lower HOMO energy level and improved intermolecular interactions. rsc.org These changes can lead to significant improvements in the performance of devices like polymer solar cells. rsc.org Furthermore, studies on polyimides demonstrate that introducing -CF3 structures can significantly reduce the dielectric constant and water absorption of the resulting films. researchgate.net

Applications in Agrochemical Research and Developmentwikipedia.orgresearchgate.net

The trifluoromethyl group is a privileged structural motif in the agrochemical industry. nih.govbohrium.com Over half of the pesticides introduced in the last two decades contain fluorine, with the -CF3 group being particularly common. nih.gov Its inclusion in a molecule can enhance efficacy, metabolic stability, and bioavailability. mdpi.comnih.gov

The unique properties of the trifluoromethyl group—high electronegativity, metabolic stability, and lipophilicity—make it a valuable addition when designing new active ingredients for crop protection. acs.orgmdpi.comnih.gov These properties can lead to stronger binding to target enzymes or receptors and can prevent the molecule from being rapidly broken down by metabolic processes in the target pest or the environment. researchgate.netbohrium.com

While specific studies on the agrochemical applications of this compound are not detailed in the available research, its structure is emblematic of molecules investigated for such purposes. The trifluoromethylated naphthalene core is a feature found in compounds with potential pesticidal activity. nih.govnih.gov The combination of the naphthalene scaffold with a -CF3 group makes it a candidate for screening and development as a potential herbicide, insecticide, or fungicide, as these features are known to contribute to biological activity in agrochemicals. researchgate.netresearchgate.net

Development of Analytical Reagents and Probes

Derivatization Agents for Chromatographic Analysis

There is no available research demonstrating the use of this compound as a derivatization agent for chromatographic analysis. Derivatization is a common technique used to modify analytes to improve their chromatographic behavior, such as enhancing their volatility for gas chromatography or their detectability. While naphthalene-based derivatizing agents exist, no studies have been identified that specifically utilize the this compound structure for this purpose.

Chemical Sensors and Molecular Probes

Similarly, a comprehensive search of scientific databases and chemical literature did not reveal any instances of this compound being employed in the design of chemical sensors or molecular probes. Research in this area often focuses on molecules that exhibit changes in their photophysical properties (e.g., fluorescence or color) upon interaction with a specific analyte. Although trifluoromethylated naphthalene derivatives have been explored as sensitive molecular probes for substituent effects, there is no specific mention or data related to the 1-methyl-8-(trifluoromethyl) isomer in this context.

Future Prospects and Emerging Research Areas in Trifluoromethylated Naphthalene Chemistry

Innovations in Green and Sustainable Synthesis of Fluorinated Naphthalenes

The synthesis of fluorinated compounds, including trifluoromethylated naphthalenes, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. Recognizing the environmental impact, a significant research thrust is aimed at developing greener and more sustainable synthetic protocols. researchgate.netnih.gov

A key area of innovation is the development of solvent-free and catalyst-free reaction conditions. For instance, one-pot condensation reactions have been developed for the synthesis of some fluorine-containing heterocyclic compounds, which offer advantages like shorter reaction times, lower costs, and the avoidance of toxic solvents and catalysts. researchgate.net Another promising approach is mechanochemistry, which uses mechanical force (e.g., high-speed ball-milling) to drive chemical reactions. This technique has been successfully used for the regioselective amination of naphthalene (B1677914) derivatives under solvent-free and additive-free conditions, offering a clean, efficient, and scalable alternative to traditional solution-phase chemistry. rsc.org

The development of reusable catalysts is another cornerstone of green synthesis. Molybdate sulfuric acid, for example, has been employed as a reusable catalyst for the synthesis of fluorine-containing heterocycles under solvent-free conditions, demonstrating high product yields and environmental benefits. researchgate.net The broader goal is to design synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources, aligning with the principles of green chemistry. nih.gov The push for sustainability is also driven by regulations and a growing awareness of the persistence of some fluorinated compounds in the environment. researchgate.net

| Biocatalysis | Utilizes enzymes or whole organisms to catalyze reactions. acs.org | High selectivity, mild reaction conditions (aqueous environment, ambient temperature/pressure), biodegradable catalysts. acs.org |

Exploration of Unconventional Reactivity Pathways

Researchers are moving beyond traditional synthetic methods to explore unconventional reactivity pathways that provide access to novel trifluoromethylated naphthalene structures. A notable strategy involves the synthesis of trifluoromethyl-substituted naphthalenes through the cyclization of intermediate dienes, which are formed from the reaction of Grignard reagents with specific trifluoromethylketones. scispace.comsoton.ac.uk This approach allows for the construction of the substituted naphthalene core in a controlled manner.

Another area of intense investigation is the use of biocatalysis to perform challenging chemical transformations. The development of "trifluoromethylases" is a key goal. acs.org For example, by substituting the native iron center in a nonheme enzyme with copper, researchers have engineered a biocatalyst capable of intramolecular alkene oxytrifluoromethylation to produce CF3-substituted lactones with high enantioselectivity. acs.org This metal-substitution strategy opens up new avenues for evolving enzymes to perform new-to-nature reactions, expanding the biocatalytic toolbox for creating complex organofluorine compounds. acs.org

Furthermore, novel catalytic annulation reactions are being developed. A silver-catalyzed [3 + 2] annulation between 2H-azirines and CF3-imidoyl sulfoxonium ylides has been demonstrated for the synthesis of CF3-substituted pyrroles. acs.org While not directly producing naphthalenes, this methodology showcases the use of CF3-containing synthons in novel cyclization strategies, which could be adapted to naphthalene systems. acs.org These explorations into unconventional reactivity are crucial for expanding the accessible chemical space of trifluoromethylated naphthalenes.

Advanced Characterization Techniques for Dynamic Chemical Processes

The detailed characterization of trifluoromethylated naphthalenes and the dynamic processes they undergo is critical for understanding their properties and reactivity. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful tool for this purpose. numberanalytics.com Advances in this area include multidimensional NMR techniques, such as 2D ¹⁹F-¹H HETCOR and 2D ¹⁹F-¹³C HETCOR, which help to resolve complex spectra and establish correlations between the fluorine nuclei and other atoms in the molecule. numberanalytics.com

Dynamic NMR spectroscopy is particularly useful for studying molecular processes like conformational changes and chemical reactions by analyzing exchange rates through line shape analysis and magnetization transfer experiments. numberanalytics.com For solid-state materials, which can be challenging to analyze with liquid-state NMR, solid-state NMR techniques are being employed, although they face challenges with signal intensity and resolution. nih.gov

Beyond NMR, a suite of other analytical techniques is used to provide a comprehensive understanding of fluorinated compounds. These include:

Fourier Transform Infrared (IR) Spectroscopy: To identify functional groups. researchgate.net

Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA): To measure thermal properties like the glass transition temperature. researchgate.net

Thermogravimetric Analysis (TGA): To assess thermal stability. researchgate.net

Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS): To identify the degradation products and thus deduce the structure of complex fluorinated polymers, a technique with potential application to naphthalene derivatives. researchgate.net

These advanced techniques provide crucial insights into the structure, dynamics, and properties of fluorinated molecules, which is essential for quality control and the rational design of new materials. researchgate.netcore.ac.uk

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, transforming the way new molecules are designed and discovered. nih.govresearchgate.net In the context of trifluoromethylated naphthalenes, AI can be applied to accelerate the design-make-test-analyze cycle. springernature.com

Table 2: Applications of AI/ML in Trifluoromethylated Compound Design

AI/ML Application Description Potential Impact on Naphthalene Chemistry
Property Prediction Using ML models to predict physicochemical and biological properties. nih.gov Rapidly screen virtual libraries of trifluoromethylated naphthalenes for desired characteristics (e.g., solubility, bioactivity).
Virtual Screening Computationally screening large compound databases against a target. nih.gov Identify potential new drug candidates or materials from existing or virtual trifluoromethylated naphthalene libraries.
De Novo Design Generative models create novel molecular structures with desired properties. springernature.comresearchgate.net Design entirely new trifluoromethylated naphthalene scaffolds optimized for specific biological targets or material functions.

| Automated Synthesis Planning | AI predicts retrosynthetic pathways for target molecules. researchgate.net | Accelerate the synthesis of newly designed compounds by suggesting efficient and viable reaction routes. |

Exploration of Novel Chemical Transformations and Reactivity

The unique electronic properties of the trifluoromethyl group significantly influence the reactivity of the naphthalene core, opening up possibilities for novel chemical transformations. mdpi.com Current research is focused on developing new reactions that are efficient, selective, and tolerant of various functional groups.

A key area of development is the functionalization of C-F bonds in α-trifluoromethyl alkenes, which are versatile building blocks for constructing more complex fluoro-containing molecules. rsc.org Strategies involving defluorination, difunctionalization, and other reaction types are being actively explored. rsc.org

Enantioselective transformations are of paramount importance, particularly for pharmaceutical applications. The development of biocatalytic platforms, such as the copper-substituted nonheme enzyme for oxytrifluoromethylation, represents a significant step towards creating chiral CF3-containing centers with high precision. acs.org This reaction proceeds via the generation of a CF3 radical, its addition to an alkene, and subsequent copper-mediated enantioselective C-O bond formation to yield a cyclized product. acs.org

Furthermore, metal-free catalytic methods are highly desirable from a green chemistry perspective. A recently developed method for the direct oxidative S-arylation of N-acyl sulfenamides with naphthols uses Selectfluor, an electrophilic fluorinating agent, as an oxidant. acs.org This approach avoids the need for transition-metal catalysts and pre-functionalized starting materials, offering a more streamlined and potentially less toxic route to sulfur-containing naphthalene derivatives. acs.org The continued exploration of such novel transformations is essential for expanding the synthetic utility of trifluoromethylated naphthalenes and enabling the creation of next-generation functional molecules. rsc.org

Q & A

Basic: What are the recommended methods for synthesizing 1-Methyl-8-(trifluoromethyl)naphthalene with high purity?

Synthesis typically involves introducing the trifluoromethyl group to a methyl-substituted naphthalene precursor. Key steps include:

  • Electrophilic substitution : Use fluorinating agents (e.g., Selectfluor) under controlled conditions to ensure regioselectivity at the 8-position .
  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane enhances reaction efficiency and minimizes side products .
  • Purification : Column chromatography or recrystallization in ethanol improves purity (>95%), verified via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Basic: What are the key physicochemical properties of this compound relevant to experimental handling?

Critical properties include:

  • Solubility : Low in water; highly soluble in organic solvents (e.g., ethanol, acetone), facilitating reactions in non-polar matrices .
  • Stability : Stable under standard lab conditions but degrades under strong acids/bases or UV exposure. Store in amber vials at 4°C .
  • Thermal profile : Decomposition observed above 200°C, necessitating controlled heating in synthetic protocols .

Advanced: How do the electronic effects of the trifluoromethyl group influence chemical reactivity in substitution reactions?

The trifluoromethyl group acts as a strong electron-withdrawing moiety:

  • Directing effects : Deactivates the aromatic ring, favoring electrophilic substitution at meta positions relative to the trifluoromethyl group .
  • Kinetic vs. thermodynamic control : At low temperatures, kinetic products dominate (e.g., nitro derivatives at the 5-position), while higher temperatures favor thermodynamic products (e.g., bromination at the 3-position) .
  • Mechanistic studies : Density functional theory (DFT) simulations predict reaction pathways, validated experimentally via isotopic labeling .

Advanced: What methodologies assess the risk of bias in toxicological studies of this compound?

The ATSDR framework recommends:

  • Risk of Bias (RoB) questionnaires : Evaluate randomization, blinding, and outcome reporting in animal/human studies (Tables C-6, C-7) .
  • Confidence rating : Rate evidence quality using criteria like dose-response consistency and confounding control (Steps 4–8 in systematic reviews) .
  • Expert peer review : Non-peer-reviewed studies undergo scrutiny by three independent toxicologists to mitigate bias .

Advanced: How can researchers resolve contradictions in toxicological data across studies?

Contradictions arise from variability in exposure routes or model systems. Solutions include:

  • Data harmonization : Re-analyze raw datasets using standardized metrics (e.g., NOAEL/LOAEL conversion) .
  • Meta-regression : Adjust for covariates like species-specific metabolic rates (e.g., murine vs. primate CYP450 activity) .
  • Mechanistic validation : Compare in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) with in vivo outcomes to identify confounding factors .

Basic: What analytical techniques characterize this compound in complex matrices?

  • Chromatography : HPLC with UV detection (λ = 254 nm) separates it from naphthalene derivatives .
  • Spectroscopy : 19F^{19}\text{F}-NMR confirms trifluoromethyl group integrity; GC-MS quantifies trace impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced: What in silico approaches predict the environmental fate of this compound?

  • QSPR models : Estimate biodegradation half-lives (e.g., EPI Suite) using logP and molecular connectivity indices .
  • Molecular docking : Simulate interactions with soil enzymes (e.g., laccases) to predict persistence in sediment .
  • Fugacity modeling : Assess partitioning across air/water/soil compartments based on Henry’s Law constants .

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